molecular formula C26H28N4O6S B2354205 Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate CAS No. 896706-07-3

Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate

Cat. No. B2354205
M. Wt: 524.59
InChI Key: RQRRNVHEZINSSD-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule that combines the chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide . It is part of a library of 27 new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides .


Synthesis Analysis

The synthesis of this compound was part of a study that aimed to create potential new hybrid anticonvulsant agents . Unfortunately, the specific synthesis process for this compound is not detailed in the search results.


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 4-phenylpiperazin-1-yl group, a propyl group with a 3-oxo substituent, and a 7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl group with an 8-oxo substituent .

Scientific Research Applications

Chemical Synthesis and Characterization

  • This compound has been involved in studies focusing on the synthesis and characterization of various heterocyclic systems. For instance, research has explored the reaction of related compounds with different reagents to form new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Bonanomi & Palazzo, 1977).

  • The compound's structure has been used as a precursor for synthesizing a range of novel quinazolinone derivatives, which have been characterized using techniques like NMR, IR, and mass spectroscopy. Such studies contribute to the understanding of molecular structures and properties (Youssef et al., 2011).

Biological Activity and Applications

  • Several studies have investigated the biological activity of compounds derived from this chemical structure. These include assessments of antibacterial, antifungal, and antiviral properties, which can lead to the development of new pharmaceutical agents (El-Shenawy, 2017).

  • Research has also been conducted on the potential cytotoxic activity of these compounds against various cancer cell lines. This is significant for the development of novel chemotherapeutic agents (Nguyen et al., 2019).

Synthesis of New Chemical Entities

  • The compound has been utilized as a starting material in the synthesis of new chemical entities. This includes the creation of novel heterocyclic compounds that have potential applications in various fields of chemistry and pharmacology (Havaldar & Patil, 2008).

Future Directions

The compound is part of a library of potential new hybrid anticonvulsant agents . The future directions for this compound would likely involve further testing and development to assess its efficacy and safety as a potential anticonvulsant drug.

properties

IUPAC Name

ethyl 2-[[8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O6S/c1-2-34-24(32)16-37-26-27-20-15-22-21(35-17-36-22)14-19(20)25(33)30(26)9-8-23(31)29-12-10-28(11-13-29)18-6-4-3-5-7-18/h3-7,14-15H,2,8-13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRRNVHEZINSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)N4CCN(CC4)C5=CC=CC=C5)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate

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